Z-Yvad-fmk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

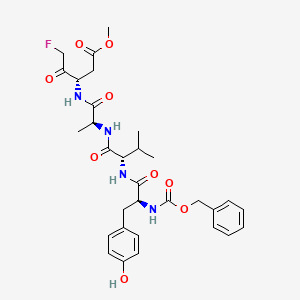

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPQJUFFTWWKBT-LBDWYMBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943333 | |

| Record name | N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210344-97-1 | |

| Record name | N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Z-YVAD-FMK

Introduction

This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide derivative that has been extensively utilized in biomedical research as a potent inhibitor of caspases, a family of cysteine proteases that play critical roles in programmed cell death and inflammation.[1][2] While often cited for its specificity towards caspase-1, it is more accurately classified as a broad-spectrum or pan-caspase inhibitor, albeit with varying affinities for different caspase family members.[3][4] Its cell-permeable nature allows it to be effectively used in both in vitro and in vivo experimental models to probe the functional roles of caspases in various physiological and pathological processes.[5][6] This guide provides a detailed examination of the core mechanism of action of this compound, with a focus on its interaction with caspases and its impact on the inflammasome signaling pathway.

Core Mechanism of Action: Irreversible Covalent Inhibition

At its core, the mechanism of action of this compound is based on its function as an irreversible inhibitor of caspase enzymes.[1][5] This inhibitory activity is conferred by its specific peptide sequence and a reactive fluoromethylketone (FMK) group.[6] The peptide sequence, Tyr-Val-Ala-Asp, mimics the substrate recognition site of caspase-1, allowing this compound to specifically target the active site of this and related caspases.

Once positioned within the catalytic pocket of a caspase, the fluoromethylketone group forms a covalent thioether bond with the cysteine residue in the enzyme's active site. This irreversible binding permanently inactivates the caspase, thereby preventing it from cleaving its downstream substrates.[3] The O-methylation of the aspartic acid residue enhances the compound's stability and cell permeability.[5]

Caption: Molecular mechanism of irreversible caspase inhibition by this compound.

Inhibition of the Canonical Inflammasome Pathway

One of the most significant applications of this compound is in the study of the inflammasome, a multi-protein complex that plays a central role in innate immunity.[7] The canonical inflammasome pathway is a critical signaling cascade that leads to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, as well as a form of inflammatory cell death known as pyroptosis.[8][9]

The activation of the inflammasome, typically triggered by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), leads to the recruitment and auto-activation of pro-caspase-1 into its active form, caspase-1.[10][11] Active caspase-1 then proceeds to cleave several key substrates:

-

Pro-inflammatory Cytokines: Pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) are cleaved into their mature, biologically active forms, IL-1β and IL-18, which are potent mediators of inflammation.[7]

-

Gasdermin D (GSDMD): Caspase-1 cleaves GSDMD, releasing its N-terminal fragment (GSDMD-N).[9] GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling, lysis (pyroptosis), and the release of cellular contents, including mature IL-1β and IL-18.[12][13]

This compound directly intervenes in this pathway by irreversibly inhibiting the catalytic activity of caspase-1.[1] By preventing caspase-1 from cleaving its substrates, this compound effectively blocks the maturation of IL-1β and IL-18, the cleavage of GSDMD, and the subsequent induction of pyroptosis.[14]

Caption: this compound inhibits the canonical inflammasome signaling pathway.

Quantitative Data: Inhibitory Potency

While this compound is a broad-spectrum caspase inhibitor, its potency varies among different caspase enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. It is important to note that reported IC50 values can vary between studies depending on the experimental conditions.

| Caspase Target | Reported IC50 Values | Reference |

| Caspase-1 | 0.53 µM | [15] |

| Caspase-3 | 0.0015 - 5.8 mM | [4] |

| Caspase-8 | 1 µM | [15] |

| Caspase-10 | 5.76 µM | [15] |

Note: Z-VAD-FMK, a closely related pan-caspase inhibitor, has been shown to inhibit multiple caspases in the low to mid-nanomolar range.[15]

Experimental Protocols

1. In Vitro Caspase Activity Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on caspase activity in cell lysates.

-

Cell Culture and Treatment: Culture cells of interest (e.g., macrophages) and treat with a known inducer of caspase activity (e.g., LPS and nigericin for caspase-1). A parallel set of cells should be pre-treated with this compound (typically 5-20 µM) for 1 hour before induction.[1][5]

-

Cell Lysis: Harvest and lyse the cells in a suitable buffer to release cellular proteins, including caspases.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method like the Bradford assay to ensure equal loading.[1]

-

Caspase Activity Measurement: Incubate the cell lysates with a fluorogenic caspase-specific substrate (e.g., Ac-YVAD-AMC for caspase-1). Cleavage of the substrate by active caspases releases a fluorescent molecule, which can be quantified using a fluorometer.

-

Data Analysis: Compare the fluorescence intensity between the different treatment groups. A significant reduction in fluorescence in the this compound-treated group indicates inhibition of caspase activity.

2. Assessment of Pyroptosis Inhibition in Cell Culture

This protocol details an experimental workflow to determine if this compound can inhibit pyroptosis in cultured cells.

-

Cell Seeding and Pre-treatment: Seed cells, such as bone marrow-derived macrophages (BMDMs), into a multi-well plate.[16] Pre-treat the cells with this compound (e.g., 200 µ g/day in vivo equivalent) or vehicle control for 30 minutes.[16]

-

Induction of Pyroptosis: Prime the cells with lipopolysaccharide (LPS) for 4 hours, followed by stimulation with a second signal like nigericin for 30 minutes to induce NLRP3 inflammasome activation and pyroptosis.[16]

-

Measurement of Cell Lysis (LDH Assay): Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released upon cell lysis. A decrease in LDH release in the this compound-treated group suggests inhibition of pyroptosis.

-

Cytokine Measurement (ELISA): Use the collected supernatant to quantify the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[17] Reduced levels of IL-1β in the supernatant of this compound-treated cells indicate inhibition of caspase-1 processing.

-

Western Blot Analysis: Analyze cell lysates and supernatants by Western blot to detect the cleavage of GSDMD and pro-caspase-1, and the presence of mature IL-1β.

Caption: Experimental workflow for assessing this compound's inhibition of pyroptosis.

Broader Effects and Considerations

While this compound is a valuable tool for studying caspase-1-mediated events, its broader specificity must be considered when interpreting experimental results.

-

Inhibition of Apoptosis: As a pan-caspase inhibitor, this compound can also block apoptosis by inhibiting executioner caspases like caspase-3 and initiator caspases like caspase-8.[3][18] This is a critical consideration in experimental systems where multiple cell death pathways may be active.

-

Induction of Necroptosis: Under certain conditions, particularly when apoptosis is inhibited by blocking caspase-8, this compound treatment can paradoxically promote another form of programmed cell death called necroptosis.[17][19] This pathway is dependent on receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).[19]

-

Off-Target Effects: Although primarily targeting caspases, the possibility of off-target effects on other cellular proteins should not be entirely dismissed, especially at higher concentrations.

Conclusion

This compound is a cell-permeable, irreversible pan-caspase inhibitor that serves as an indispensable tool for investigating the roles of caspases in inflammation and cell death. Its core mechanism of action involves the covalent modification of the active site cysteine of caspases, leading to their inactivation. By effectively blocking caspase-1, this compound prevents the maturation of pro-inflammatory cytokines IL-1β and IL-18 and inhibits Gasdermin D-mediated pyroptosis. While its broad specificity requires careful experimental design and interpretation, this compound remains a cornerstone reagent for dissecting the complex signaling pathways governed by the inflammasome and other caspase-dependent processes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Caspase | TargetMol [targetmol.com]

- 3. invivogen.com [invivogen.com]

- 4. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 5. Caspase Inhibitor Z-VAD-FMK [promega.sg]

- 6. Pan Caspase Inhibitor Z-VAD-FMK (FMK001): R&D Systems [rndsystems.com]

- 7. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Characteristics of Cell Pyroptosis and Its Inhibitors: A Review of Activation, Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Caspase 1 - Wikipedia [en.wikipedia.org]

- 12. blog.cellsignal.com [blog.cellsignal.com]

- 13. blog.abclonal.com [blog.abclonal.com]

- 14. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apexbt.com [apexbt.com]

- 19. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

Z-Yvad-fmk: A Comprehensive Technical Guide to a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Yvad-fmk, a cell-permeable and irreversible pan-caspase inhibitor, serves as a critical tool in the study of apoptosis and other regulated cell death pathways. By covalently binding to the catalytic site of caspases, a family of cysteine proteases central to cellular dismantling, this compound effectively blocks the apoptotic cascade. This technical guide provides an in-depth overview of the primary targets of this compound, its mechanism of action, and its broader cellular effects, including the induction of necroptosis and off-target inhibition of N-glycanase. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate its application in research and drug development.

Primary Target and Mechanism of Action

The principal targets of this compound are members of the caspase family of cysteine-aspartic proteases. These enzymes are key mediators of apoptosis (programmed cell death) and inflammation. This compound is a broad-spectrum inhibitor, potently targeting human caspases-1 through -10, with the notable exception of caspase-2.[1] It also demonstrates inhibitory activity against murine caspases, including caspase-1, caspase-3, and caspase-11.[1]

The mechanism of inhibition is through the irreversible binding of the fluoromethylketone (fmk) group to the catalytic cysteine residue in the active site of the caspases.[1] This covalent modification permanently inactivates the enzyme, thereby halting the downstream signaling cascades that lead to apoptosis or inflammation.

Quantitative Inhibition Profile

The inhibitory potency of this compound can vary depending on the specific caspase, cell type, and experimental conditions. The reported half-maximal inhibitory concentration (IC50) values span a broad range, reflecting these variables.

| Target Caspases | Reported IC50 Range (mM) |

| Pan-Caspase | 0.0015 - 5.8 |

Data compiled from in vitro studies on various tumor cell lines.

Signaling Pathways

Inhibition of Apoptosis

This compound is widely utilized to prevent apoptosis initiated by diverse stimuli. By inhibiting both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), it effectively blocks the proteolytic cascade that leads to the dismantling of the cell.

References

An In-depth Technical Guide to the Function of Z-YVAD-FMK in Pyroptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Z-YVAD-FMK, a critical tool in the study of pyroptosis. We will delve into its mechanism of action, summarize its quantitative effects on key pyroptotic events, provide detailed experimental protocols for its use, and visualize the complex signaling pathways involved.

Introduction to Pyroptosis and the Role of Caspase-1

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals.[1][2] It is a crucial component of the innate immune response.[1] This cell death pathway is distinct from apoptosis and is morphologically characterized by cell swelling and the eventual rupture of the plasma membrane, leading to the release of pro-inflammatory cellular contents.[1][3][4]

The execution of pyroptosis is primarily dependent on the activation of inflammatory caspases, most notably Caspase-1.[3][4] In the canonical pyroptosis pathway , cellular sensors like those in the NOD-like receptor (NLR) family detect danger- or pathogen-associated molecular patterns (DAMPs or PAMPs).[2][5] This detection triggers the assembly of a multi-protein complex called the inflammasome.[1][6] The inflammasome serves as a platform for the proximity-induced auto-activation of pro-caspase-1 into its active form, Caspase-1.[3][7]

Active Caspase-1 has two major downstream functions:

-

Cleavage of Gasdermin D (GSDMD): Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N).[6][8][9] This GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the cell's osmotic balance, cause swelling, and lead to lytic cell death.[1][6][8]

-

Cytokine Maturation: Caspase-1 processes the inactive precursors of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms (IL-1β and IL-18).[3][6][10] These cytokines are then released from the cell, amplifying the inflammatory response.

Given the central role of Caspase-1, its inhibition is a key strategy for studying and potentially controlling pyroptosis.

This compound: Mechanism of Action

This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide that acts as a specific and irreversible inhibitor of Caspase-1.[11][12] Its peptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the Caspase-1 cleavage site in its substrates, such as pro-IL-1β.

The inhibitor functions by its fluoromethylketone (FMK) group, which forms a covalent bond with the cysteine residue in the catalytic active site of Caspase-1.[10] This irreversible binding permanently inactivates the enzyme, thereby preventing it from cleaving its downstream targets, GSDMD and pro-inflammatory cytokines.[12] By blocking Caspase-1, this compound effectively halts the key events of pyroptosis: membrane pore formation, cell lysis, and the release of mature IL-1β and IL-18.[12]

It is important to distinguish this compound from the related compound Z-VAD-FMK. While this compound is highly specific for Caspase-1, Z-VAD-FMK is a pan-caspase inhibitor, meaning it blocks a broader range of caspases, including those involved in apoptosis (e.g., Caspase-3, -8, -9).[10][12][13][14] Therefore, this compound is the preferred tool for specifically investigating Caspase-1-dependent pyroptosis.

References

- 1. blog.abclonal.com [blog.abclonal.com]

- 2. Pyroptosis - Wikipedia [en.wikipedia.org]

- 3. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-1-induced pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. blog.cellsignal.com [blog.cellsignal.com]

- 7. Coordinated host responses during pyroptosis: caspase-1-dependent lysosome exocytosis and inflammatory cytokine maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Active caspase-1 induces plasma membrane pores that precede pyroptotic lysis and are blocked by lanthanides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. invivogen.com [invivogen.com]

- 11. This compound | Caspase | TargetMol [targetmol.com]

- 12. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 14. Invivogen Pan-Caspase inhibitor - Z-VAD-FMK, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

Z-YVAD-FMK: A Technical Guide to its History, Development, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-YVAD-FMK (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspases, with a particular emphasis in research on its role as a specific inhibitor of caspase-1. Initially developed with therapeutic intent, its trajectory shifted towards becoming an indispensable tool in fundamental research due to unforeseen cytotoxicity.[1] This guide provides an in-depth overview of the history, development, and multifaceted applications of this compound in research, with a focus on its use in studying the inflammasome and pyroptosis. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its effective use in the laboratory.

History and Development

The development of this compound can be attributed to the pioneering work of Dr. Robert Smith in the field of histochemistry.[1] His recognition of proteolysis as a critical physiological and pathophysiological process led to the creation of specific protease inhibitors.[1] this compound was designed as a specific caspase inhibitor, a key compound for studying apoptosis.[1] Although its initial development was aimed at therapeutic applications, a metabolic derivative of the FMK compound exhibited unforeseen cytotoxicity, which halted its progression as a drug.[1] However, its value as a tool for fundamental research was quickly recognized, and it has since become a cornerstone in the study of caspase-dependent signaling pathways.[1]

Chemical Properties and Mechanism of Action

This compound is a synthetic peptide that irreversibly binds to the catalytic site of caspases.[2] The fluoromethylketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of the caspase, thereby inactivating the enzyme. While often referred to as a specific caspase-1 inhibitor, it is more accurately described as a pan-caspase inhibitor, potently inhibiting human caspases-1 through -10, with the exception of caspase-2.[2] It also demonstrates inhibitory activity against murine caspases, including caspase-1, caspase-3, and caspase-11.[2] The peptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1, contributing to its high affinity for this particular caspase.

Table 1: Chemical Properties of this compound

| Property | Value |

| Full Name | N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone |

| Abbreviation | This compound |

| CAS Number | 210344-97-1[3] |

| Molecular Formula | C₂₂H₃₀FN₃O₇ |

| Molecular Weight | 467.49 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO[3] |

Role in Inflammasome and Pyroptosis Research

This compound has been instrumental in elucidating the signaling pathways of the inflammasome and pyroptosis. The inflammasome is a multi-protein complex that activates caspase-1 in response to pathogenic and endogenous danger signals.[4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves Gasdermin D (GSDMD).[5][6] The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a lytic, inflammatory form of cell death known as pyroptosis.[5][7]

By inhibiting caspase-1, this compound allows researchers to dissect the roles of this enzyme in the inflammatory response and cell death. It has been widely used to confirm the involvement of the canonical inflammasome pathway in various experimental models.[8][9]

Canonical and Non-Canonical Pyroptosis Pathways

Quantitative Data

The inhibitory concentration (IC₅₀) of this compound varies depending on the target caspase and the experimental system. While it is a potent inhibitor of multiple caspases, its highest affinity is generally observed for caspase-1.

Table 2: IC₅₀ Values of this compound for Various Caspases

| Caspase | Reported IC₅₀ | Reference |

| Caspase-1 | 0.53 µM | [10] |

| Caspase-3 | 0.0015 - 5.8 mM (in vitro) | [11] |

| Caspase-8 | 1 µM | [10] |

| Caspase-10 | 5.76 µM | [10] |

Note: IC₅₀ values can vary significantly between different studies and assay conditions.

Experimental Protocols

The effective use of this compound in research requires careful consideration of the experimental setup, including cell type, stimulus, and desired outcome. Below are representative protocols for in vitro and in vivo applications.

In Vitro Inhibition of Pyroptosis in Macrophages

This protocol describes the use of this compound to inhibit pyroptosis in bone marrow-derived macrophages (BMDMs) stimulated with LPS and nigericin.

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.[9]

-

Pre-treatment: Cells are pre-treated with this compound (typically at a concentration of 10-100 µM) for 30 minutes.[9]

-

Priming: Cells are then primed with lipopolysaccharide (LPS) at a concentration of 500 ng/mL for 4 hours to induce the expression of pro-IL-1β and NLRP3.[9]

-

Stimulation: Following priming, cells are stimulated with nigericin (10 µM) for 30 minutes to activate the NLRP3 inflammasome.[9]

-

Sample Collection: Supernatants and cell lysates are collected for downstream analysis.[9]

-

Analysis:

-

Lactate dehydrogenase (LDH) release in the supernatant is measured to quantify pyroptotic cell death.[9]

-

IL-1β levels in the supernatant are quantified by ELISA to assess inflammasome activation.[9]

-

Cleavage of GSDMD and activation of caspase-1 in cell lysates and/or supernatants are analyzed by Western blotting.[9]

-

In Vivo Inhibition of Inflammation in a Mouse Model of Endotoxic Shock

This protocol outlines the use of this compound to reduce inflammation and mortality in a mouse model of endotoxic shock induced by LPS.

Methodology:

-

Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.[12]

-

Pre-treatment: Mice are pre-treated with this compound (intraperitoneal injection of 5, 10, or 20 µg/g of body weight) or a vehicle control (saline) for 2 hours.[12]

-

Induction of Endotoxic Shock: Endotoxic shock is induced by an intraperitoneal injection of LPS (10 µg/g of body weight).[12]

-

Monitoring: The survival rate of the mice is monitored over a set period.[13]

-

Sample Collection: Serum and tissues (e.g., liver, lungs) are collected at specific time points (e.g., 6 or 12 hours) after LPS challenge.[12][13]

-

Analysis:

Specificity and Off-Target Effects

While this compound is a valuable research tool, it is crucial to be aware of its potential off-target effects. As a pan-caspase inhibitor, it can block apoptotic caspases, which may confound the interpretation of results in studies focused on pyroptosis.[14] This lack of complete specificity has led to the caution that it may not be suitable as a therapeutic drug.[14]

Recent studies have identified a significant off-target effect of this compound: the inhibition of N-glycanase 1 (NGLY1).[15][16] NGLY1 is an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[16] Inhibition of NGLY1 by this compound has been shown to induce autophagy, a cellular process for degrading and recycling cellular components.[15][16] This induction of autophagy is independent of its caspase-inhibitory activity.[16] Researchers using this compound should consider this off-target effect and may need to include additional controls or use alternative, more specific inhibitors like Q-VD-OPh, which does not inhibit NGLY1.[15][16]

Conclusion

This compound has a rich history, evolving from a potential therapeutic agent to an indispensable tool in the arsenal of researchers studying apoptosis, inflammation, and pyroptosis. Its ability to potently inhibit caspase-1 has provided invaluable insights into the intricate workings of the inflammasome. However, its pan-caspase activity and recently discovered off-target effects necessitate careful experimental design and interpretation of results. By understanding its history, mechanism of action, and limitations, researchers can continue to leverage this compound to unravel the complex signaling networks that govern cell death and inflammation.

References

- 1. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. This compound | Caspase | TargetMol [targetmol.com]

- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. Caspase 1 - Wikipedia [en.wikipedia.org]

- 7. blog.abclonal.com [blog.abclonal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 14. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]

- 15. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Yvad-fmk's Effect on the Inflammasome Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and consequences of using Z-Yvad-fmk, a well-established research tool, to modulate the inflammasome signaling pathway. We will delve into its mode of action, its impact on cytokine processing and pyroptosis, present quantitative data on its efficacy, and provide detailed experimental protocols for its application in a research setting.

Introduction to the Inflammasome Pathway

The inflammasome is a multi-protein complex that forms in the cytosol of innate immune cells in response to pathogenic microorganisms and sterile danger signals. Its activation is a critical step in host defense and inflammation. The core components of the inflammasome are:

-

Sensor Proteins: These proteins, such as those from the NOD-like receptor (NLR) family (e.g., NLRP3, NLRC4) and AIM2-like receptors (e.g., AIM2), recognize specific pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).

-

Adaptor Protein (ASC): The apoptosis-associated speck-like protein containing a CARD (ASC) acts as a bridge, connecting the sensor protein to the effector caspase.

-

Effector Caspase (Caspase-1): Pro-caspase-1 is recruited to the complex, where it undergoes proximity-induced dimerization and auto-cleavage to become its active form, caspase-1.

Activated caspase-1 is a cysteine protease that plays a central role in innate immunity by processing pro-inflammatory cytokines and inducing a form of lytic cell death known as pyroptosis.

This compound: Mechanism of Action

This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide that functions as a specific, cell-permeable, and irreversible inhibitor of caspase-1.[1][2] Its chemical structure mimics the preferred cleavage sequence of caspase-1 (YVAD). The fluoromethylketone (fmk) group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby irreversibly inactivating the enzyme.[3][4]

While highly potent against caspase-1, it is important to note that this compound is often used interchangeably in literature with Z-VAD-fmk, a pan-caspase inhibitor. Z-VAD-fmk (N-Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) has a broader specificity, inhibiting a range of caspases including caspase-1, -3, -4, -5, -7, -8, and -9.[3][5][6] This broader activity can lead to off-target effects, such as the inhibition of apoptosis.[4][7] For clarity in studying the inflammasome, specific caspase-1 inhibitors like Ac-YVAD-cmk are sometimes preferred over the broader Z-VAD-fmk.[8] However, due to its widespread use in inflammasome literature, this guide focuses on the effects attributed to caspase-1 inhibition by these related compounds.

Caption: this compound inhibits the inflammasome pathway by blocking Caspase-1 activation.

Downstream Consequences of Caspase-1 Inhibition by this compound

By blocking the activity of caspase-1, this compound prevents all subsequent downstream events.

Activated caspase-1 is responsible for the proteolytic cleavage of the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their biologically active, mature forms (IL-1β and IL-18).[3] These cytokines are potent mediators of inflammation. Treatment of cells with this compound significantly reduces the secretion of mature IL-1β and IL-18 following inflammasome activation.[2][9][10]

Pyroptosis is a highly inflammatory form of programmed cell death. A key substrate of caspase-1 is Gasdermin D (GSDMD).[9] Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N).[7][9] GSDMD-N oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the osmotic potential, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18.[9][11] this compound prevents the cleavage of GSDMD, thereby inhibiting pore formation and pyroptotic cell death.[9]

Caption: this compound blocks cytokine processing and pyroptosis by inhibiting Caspase-1.

Quantitative Data on this compound Activity

The effective concentration of this compound can vary depending on the cell type, the specific inflammasome activator, and the experimental conditions. The following table summarizes typical concentrations and observed effects from published studies.

| Cell Type | Inflammasome Activator(s) | This compound Concentration | Observed Effect | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 20 µM | Significantly reduced IL-1β release. | [12] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | Not specified | Markedly inhibited GSDMD activation and pyroptosis. | [9] |

| BV2 Microglial Cells | LPS + Aβ1-42 | 5 µM | Significantly reduced caspase-1 activity and cleaved IL-1β/IL-18 protein expression. | [2] |

| Human Whole Blood | LPS | 10-100 µM | Weakly suppressed IL-1β, but strongly suppressed TNFα, IL-6, and IL-8 (as Z-VAD-fmk). | [8] |

| C2C12 Myoblasts | Platycodin D | 50 µM | Significantly decreased the percentage of pyroptotic cells (as Z-VAD-fmk). | [13] |

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on inflammasome activation. Researchers should optimize conditions for their specific experimental system.

Caption: A typical workflow for investigating this compound's effects on inflammasomes.

-

Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or differentiated THP-1 cells in appropriate culture plates and media.

-

Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) for 3-4 hours. This step is necessary for NLRP3 activation as it upregulates the expression of NLRP3 and pro-IL-1β.[14][15]

-

Inhibitor Treatment: Pre-incubate the primed cells with this compound (e.g., 10-50 µM) or vehicle control (DMSO) for 30-60 minutes.

-

Activation (Signal 2): Add a specific inflammasome activator. For example:

-

NLRP3: Nigericin (5-10 µM) or ATP (2.5-5 mM).

-

NLRC4: Purified flagellin delivered into the cytosol.

-

AIM2: Transfection with poly(dA:dT).

-

-

Incubation: Incubate for the desired time (e.g., 30 minutes to 6 hours), depending on the activator and the endpoint being measured.

-

Sample Collection: Carefully collect the cell culture supernatant. Lyse the remaining cells in an appropriate buffer (e.g., RIPA buffer) for protein analysis.

-

Reagent: Use commercially available ELISA kits for mouse or human IL-1β and IL-18.[16][17]

-

Procedure: Follow the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody. Add collected cell culture supernatants and standards. Incubate, wash, and then add a detection antibody. Add a substrate solution to develop a colorimetric signal.

-

Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate cytokine concentrations based on the standard curve. A significant reduction in IL-1β/IL-18 in the this compound-treated samples compared to the vehicle control indicates successful caspase-1 inhibition.

-

Reagent: Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit.[18]

-

Procedure: Transfer a portion of the collected cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture as per the manufacturer's protocol.

-

Analysis: Measure the absorbance to quantify the amount of LDH released from lysed cells into the supernatant. Include a "maximum LDH release" control by fully lysing a set of untreated cells. Calculate the percentage of cytotoxicity. A decrease in LDH release in this compound-treated wells demonstrates the inhibition of pyroptosis.

-

Sample Preparation: Use both the collected cell lysates and supernatant (precipitated with TCA/acetone) for analysis.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies specific for:

-

The p20 or p10 subunit of cleaved caspase-1.

-

The N-terminal fragment of GSDMD (GSDMD-N).

-

A loading control (e.g., β-actin or GAPDH) for the cell lysate fraction.

-

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. The absence or significant reduction of the cleaved forms of caspase-1 and GSDMD in this compound-treated samples confirms its inhibitory effect.

Important Considerations and Limitations

-

Pan-Caspase Inhibition: As mentioned, Z-VAD-fmk, often used in these studies, is a broad-spectrum caspase inhibitor.[3] This can complicate the interpretation of results, as it will also block apoptosis mediated by caspases-3, -8, and -9.[7] This is particularly relevant as some inflammasome activators can also trigger parallel apoptotic pathways.

-

Induction of Necroptosis: In some cellular contexts, particularly when apoptosis is blocked by pan-caspase inhibitors like Z-VAD-fmk, certain stimuli (like LPS) can trigger an alternative form of programmed cell death called necroptosis.[19][20] This is a RIPK1/RIPK3-dependent pathway and can be a confounding factor if cell death is the primary readout.

-

Inhibitor Timing: The timing of inhibitor addition is critical. For instance, pre-treating with Z-VAD-fmk before LPS priming can sometimes induce necroptosis.[21] It is generally recommended to add the inhibitor after the priming step but before the activation step.[21]

Conclusion

This compound and the related pan-caspase inhibitor Z-VAD-fmk are invaluable chemical tools for dissecting the inflammasome pathway. By irreversibly inhibiting caspase-1, this compound effectively blocks the maturation and release of key pro-inflammatory cytokines IL-1β and IL-18, and prevents GSDMD-mediated pyroptotic cell death. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this inhibitor in their studies. However, a thorough understanding of its broader specificity and potential off-target effects is crucial for the accurate interpretation of experimental outcomes.

References

- 1. This compound | Caspase | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. invivogen.com [invivogen.com]

- 4. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]

- 8. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]

- 18. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Properties of Z-Yvad-fmk

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Z-Yvad-fmk, a specific and irreversible inhibitor of caspase-1. This compound is a valuable research tool for investigating the role of the inflammasome in various inflammatory conditions. This document details the mechanism of action of this compound, presents quantitative data on its effects, and provides detailed experimental protocols for its use in both in vivo and in vitro models. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of inflammation and related pathologies.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated inflammation can contribute to the pathogenesis of a wide range of diseases, including cardiovascular disease, neurodegenerative disorders, and autoimmune conditions. A key mediator of inflammation is the inflammasome, a multi-protein complex that activates caspase-1.

Activated caspase-1 is responsible for the cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). It also cleaves Gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis. Given its central role in the inflammatory cascade, caspase-1 has emerged as a significant target for therapeutic intervention.

This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a specific, cell-permeable, and irreversible inhibitor of caspase-1.[1] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, and inhibits GSDMD-mediated pyroptosis, thereby exerting potent anti-inflammatory effects.[1][2] This technical guide will explore the anti-inflammatory properties of this compound in detail.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the enzymatic activity of caspase-1. Caspase-1 is a cysteine protease that plays a pivotal role in the innate immune response through the activation of the NLRP3 inflammasome.

The canonical NLRP3 inflammasome signaling pathway is a two-step process:

-

Priming: Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) are recognized by Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB. This results in the increased expression of NLRP3 and the inactive precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18).

-

Activation: A second signal, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation.

Activated caspase-1 then proceeds to cleave its downstream substrates:

-

Pro-IL-1β and Pro-IL-18: Cleavage of these precursors generates the mature, biologically active forms of these potent pro-inflammatory cytokines, which are then secreted from the cell.

-

Gasdermin D (GSDMD): Cleavage of GSDMD by caspase-1 generates an N-terminal fragment (GSDMD-N) that oligomerizes and forms pores in the cell membrane. This leads to pyroptosis, a lytic form of cell death that results in the release of cellular contents and further amplifies the inflammatory response.

This compound, with its YVAD peptide sequence mimicking the caspase-1 cleavage site, irreversibly binds to the active site of caspase-1, thereby preventing it from cleaving its substrates. This targeted inhibition effectively halts the inflammatory cascade at a critical juncture.

dot

References

An In-depth Technical Guide to Z-Yvad-fmk and its Involvement in Necroptosis Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pan-caspase inhibitor Z-Yvad-fmk and its critical role as an experimental tool to induce and study the necroptosis signaling pathway. We will delve into the molecular mechanisms of necroptosis, the specific action of this compound, quantitative data on its use, and detailed protocols for key experimental analyses.

The Core Mechanism of Necroptosis Signaling

Necroptosis is a regulated form of necrotic cell death, characterized by cellular swelling and plasma membrane rupture, leading to the release of intracellular contents and a subsequent inflammatory response.[1] Unlike apoptosis, this pathway is caspase-independent and is primarily mediated by a core trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the terminal effector, Mixed Lineage Kinase Domain-like pseudokinase (MLKL).[1]

The pathway is typically initiated by extrinsic stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor, TNFR1. In a simplified view, the key events are:

-

Complex Formation : Upon stimulation and under conditions where apoptosis is blocked, RIPK1 and RIPK3 are recruited into a cytosolic multi-protein complex known as the necrosome.[2]

-

Kinase Activation : Within the necrosome, RIPK1 and RIPK3 interact via their RIP Homotypic Interaction Motifs (RHIMs) and undergo auto- and cross-phosphorylation, leading to their activation.

-

MLKL Phosphorylation : Activated RIPK3 phosphorylates MLKL on its pseudokinase domain.[3][4]

-

Execution of Necroptosis : This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane.[5] The MLKL oligomers disrupt membrane integrity, leading to pore formation, loss of ion homeostasis, cell swelling, and eventual lysis.[5]

This compound: Shifting the Balance from Apoptosis to Necroptosis

Z-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone (this compound) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by binding to the catalytic site of caspase proteases, thereby blocking their activity and inhibiting caspase-dependent apoptosis.[6]

The crucial switch between apoptosis and necroptosis is governed by Caspase-8 . In many cell types, upon TNF-α stimulation, Caspase-8 is activated and proceeds to cleave and inactivate both RIPK1 and RIPK3, thereby shutting down the necroptotic pathway and promoting apoptosis.[1][7]

By administering this compound, the activity of Caspase-8 is inhibited. This inhibition prevents the cleavage of RIPK1 and RIPK3, leaving them free to form the active necrosome and execute the necroptotic cell death program.[1][7] Consequently, this compound is not an inhibitor of necroptosis but rather a potent experimental inducer, widely used in combination with stimuli like TNF-α or Toll-like receptor (TLR) agonists (e.g., LPS) to reliably trigger and study necroptosis in vitro and in vivo.[1][8]

References

- 1. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Yvad-fmk: A Comprehensive Technical Guide to its Structural and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Yvad-fmk (Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-[O-Methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a critical tool in the study of apoptosis, inflammation, and other cellular processes mediated by caspases. This guide provides an in-depth analysis of the structural and functional characteristics of this compound, detailed experimental protocols for its use, and a visual representation of the key signaling pathways it modulates.

Structural and Chemical Properties

This compound is a synthetic peptide derivative designed to mimic the consensus cleavage site of caspases. The benzyloxycarbonyl (Z) group enhances its cell permeability, while the fluoromethylketone (fmk) moiety allows for irreversible binding to the catalytic site of caspases.[1][2]

| Property | Value |

| Synonyms | Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone |

| Chemical Formula | C₂₂H₃₀FN₃O₇ |

| Molecular Weight | 467.5 g/mol |

| Purity | ≥ 95% (UHPLC) |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 20 mM) |

| Appearance | White solid |

| Storage | Store at -20°C |

Functional Analysis: Mechanism of Action and Specificity

This compound functions as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play central roles in apoptosis and inflammation.[1] It irreversibly binds to the catalytic site of these enzymes, thereby blocking their proteolytic activity.[1][2]

While often termed a "pan-caspase" inhibitor, this compound exhibits differential potency towards various caspases. It is a potent inhibitor of human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[1] It also effectively inhibits murine caspases, including caspase-1, -3, and -11 (the murine ortholog of human caspase-4 and -5).[1]

The inhibitory activity of this compound is crucial for dissecting the roles of caspases in various cellular pathways. By preventing caspase activation, this compound can block the execution phase of apoptosis, inhibit the maturation of pro-inflammatory cytokines like IL-1β and IL-18, and modulate other caspase-dependent processes.

Quantitative Inhibition Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Z-VAD-fmk against various caspases. It is important to note that these values can vary depending on the specific assay conditions and enzyme source.

| Caspase Target | Reported IC50 Values |

| Caspase-1 | In the nanomolar range[3] |

| Caspase-3 | In the low to mid-nanomolar range[3] |

| Caspase-4 | Weakly inhibited[3] |

| Caspase-5 | Efficiently blocked[3] |

| Caspase-6 | Weakly inhibited[3] |

| Caspase-7 | Weakly inhibited[3] |

| Caspase-8 | In the low nanomolar range[3] |

| Caspase-10 | In the low micromolar range[3] |

| Murine Caspase-11 | Weakly inhibited[3] |

Key Signaling Pathways Modulated by this compound

This compound is a valuable tool for studying several critical signaling pathways. Its ability to block caspase activity allows researchers to investigate the upstream and downstream events of these pathways.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, and -7), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][5][6][7] this compound effectively blocks this final execution step.

References

- 1. invivogen.com [invivogen.com]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

The Irreversible Embrace: A Technical Guide to Z-Yvad-fmk's Inactivation of Caspases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism by which Z-Yvad-fmk (Benzyloxycarbonyl-Tyrosine-Valine-Alanine-Aspartic acid fluoromethylketone) irreversibly binds to and inhibits caspases. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a multitude of diseases, making them a key target for therapeutic intervention. This compound, a potent, cell-permeable, pan-caspase inhibitor, serves as an invaluable tool in the study of these processes. This guide provides a detailed overview of its mechanism of action, quantitative inhibition data, the signaling pathways it affects, and detailed experimental protocols for its use.

The Mechanism of Irreversible Inhibition: A Covalent Bond

This compound's efficacy as a caspase inhibitor lies in its ability to form a stable, irreversible covalent bond with the active site of the enzyme. This process can be broken down into key molecular interactions:

-

Peptide Specificity: The tetrapeptide sequence, Tyrosine-Valine-Alanine-Aspartic acid (Yvad), mimics the natural substrate recognition motif of caspases. This sequence guides the inhibitor to the catalytic pocket of the enzyme, providing a degree of specificity. The aspartic acid residue at the P1 position is particularly crucial for recognition by the S1 pocket of the caspase.

-

The Role of the Fluoromethylketone (fmk) Group: The key to irreversible inhibition is the fluoromethylketone (fmk) electrophilic group at the C-terminus of the peptide. The catalytic cysteine residue in the caspase active site acts as a nucleophile, attacking the carbonyl carbon of the fmk group. This initiates a chemical reaction that results in the formation of a stable thioether linkage between the inhibitor and the enzyme. This covalent modification permanently inactivates the caspase.

-

Enhanced Cell Permeability: The benzyloxycarbonyl (Z) group attached to the N-terminus of the peptide increases its hydrophobicity. This modification enhances the cell permeability of this compound, allowing it to effectively reach its intracellular targets in cell-based assays.[1]

Quantitative Analysis of Caspase Inhibition

The potency of this compound against various caspases can be quantified using several kinetic parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the second-order rate constant (kinact/KI). While a comprehensive dataset is not available in a single source, the following table summarizes some of the reported values. It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as substrate concentration and incubation time.

| Caspase Target | Inhibition Parameter | Value | Reference |

| Pan-caspase | IC50 | 0.0015 - 5.8 µM (in tumor cells) | |

| Caspase-1 | kinact/KI | 280,000 M-1s-1 | [2] |

| Caspase-2 | kinact/KI | 290 M-1s-1 | [2] |

| Caspase-3 | kinact/KI | 6,500 M-1s-1 | [2] |

| Caspase-6 | kinact/KI | 3,900 M-1s-1 | [2] |

| Caspase-7 | kinact/KI | 17,000 M-1s-1 | [2] |

| Caspase-8 | kinact/KI | 280,000 M-1s-1 | [2] |

| Caspase-9 | kinact/KI | 1,100 M-1s-1 | [2] |

Signaling Pathways Modulated by this compound

By inhibiting caspases, this compound can block the signaling pathways that lead to apoptosis and inflammation.

The Inflammasome Pathway

The inflammasome is a multi-protein complex that activates inflammatory caspases, primarily caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms. This compound is a potent inhibitor of caspase-1 and can therefore block the downstream effects of inflammasome activation.

Apoptosis Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.

3.2.1. The Extrinsic Apoptosis Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Active caspase-8 then directly cleaves and activates executioner caspases.

3.2.2. The Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases.

References

Z-YVAD-FMK: A Technical Guide for Apoptosis and Inflammasome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Apoptosis, a well-characterized form of programmed cell death, is executed by a family of cysteine proteases known as caspases. Dysregulation of apoptosis is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Z-YVAD-FMK (N-Benzyloxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-1. While initially characterized for its specificity towards caspase-1, it also exhibits inhibitory activity against other caspases, making it a valuable tool for studying caspase-dependent signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, applications in research, and detailed protocols for its use in key experimental assays.

Mechanism of Action

This compound is a peptide-based inhibitor designed to mimic the preferred cleavage site of caspase-1 (YVAD). The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[1] By blocking the activity of caspase-1, this compound is a crucial tool for investigating the inflammasome pathway, a multiprotein complex that activates caspase-1 in response to pathogenic and sterile insults.[2] Activated caspase-1 is responsible for the processing and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a pro-inflammatory form of cell death known as pyroptosis.[3][4]

While highly potent against caspase-1, this compound is also recognized as a pan-caspase inhibitor, albeit with varying efficacy against different caspases.[3] This broad-spectrum activity should be considered when interpreting experimental results, and the use of more specific inhibitors or genetic approaches may be necessary to dissect the precise roles of individual caspases.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against various caspases is typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the assay conditions and the source of the enzyme. The following table summarizes the reported IC50 values for this compound against a range of human caspases.

| Caspase Target | Reported IC50 Value (nM) | Reference |

| Caspase-1 | 0.8 | [4] |

| Caspase-3 | 25 - 400 | [4] |

| Caspase-4 | Not specified | |

| Caspase-5 | Not specified | |

| Caspase-6 | Not specified | |

| Caspase-7 | Not specified | |

| Caspase-8 | 25 - 400 | [4] |

| Caspase-9 | 25 - 400 | [4] |

| Caspase-10 | Not specified |

Note: The broad range of IC50 values for some caspases highlights the variability in experimental systems. Researchers should consult the primary literature for specific assay conditions. Z-VAD-FMK, a closely related pan-caspase inhibitor, has reported IC50 values in the range of 0.0015 - 5.8 µM for inhibiting apoptosis in tumor cells in vitro.[5]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate apoptosis and inflammasome activation.

Caspase-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and allows for the quantification of caspase-1 activity in cell lysates.[6]

Materials:

-

Cells of interest

-

Apoptosis/Inflammasome inducing agent (e.g., LPS and Nigericin)

-

This compound (and other caspase inhibitors as controls)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

-

Caspase-1 substrate (e.g., Ac-YVAD-AFC)

-

96-well black microplate

-

Fluorometer (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in a culture plate. Allow cells to adhere overnight.

-

Pre-treat cells with this compound at the desired concentration (typically 10-50 µM) for 1-2 hours before inducing apoptosis or inflammasome activation.[7][8] Include a vehicle control (DMSO).

-

Induce apoptosis or inflammasome activation using the appropriate stimulus.

-

Cell Lysis: After the desired incubation time, collect the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of Caspase-1 substrate (Ac-YVAD-AFC, 1 mM stock) to each well.

-

Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding and Treatment: Seed cells at a density of 5,000-10,000 cells/well in a 96-well clear microplate. Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce apoptosis with the desired stimulus. Include appropriate controls (untreated cells, cells treated with apoptosis inducer alone).

-

MTT Incubation: After the treatment period (e.g., 24-48 hours), add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Measurement: Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of secreted IL-1β in the cell culture supernatant, a key indicator of inflammasome activation.[10][11][12][13]

Materials:

-

Cells of interest (e.g., macrophages)

-

Inflammasome-activating stimuli (e.g., LPS and Nigericin)

-

This compound

-

Human or mouse IL-1β ELISA kit

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a culture plate.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

-

Pre-treat the cells with this compound (typically 10-50 µM) for 1 hour.

-

Stimulate the cells with an inflammasome activator (e.g., Nigericin, 5-10 µM) for 1-2 hours.

-

Sample Collection: Carefully collect the cell culture supernatant without disturbing the cells.

-

Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

-

ELISA Protocol: Follow the manufacturer's instructions provided with the IL-1β ELISA kit. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate for color development.

-

Stopping the reaction.

-

-

Measurement: Read the absorbance at the specified wavelength using a microplate reader.

-

Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways and experimental designs is crucial for understanding the role of this compound in apoptosis and inflammation research.

Caption: Canonical NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for investigating the effect of this compound on inflammasome activation.

Conclusion

This compound remains an indispensable tool for researchers investigating the intricate signaling pathways of apoptosis and inflammation. Its potent inhibition of caspase-1 allows for the specific interrogation of the inflammasome pathway, while its broader caspase inhibitory profile can be leveraged to study overall caspase-dependent cell death. By understanding its mechanism of action, inhibitory profile, and employing rigorous experimental protocols, researchers can effectively utilize this compound to unravel the complex roles of caspases in health and disease, ultimately contributing to the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 6. abcam.com [abcam.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. fn-test.com [fn-test.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Rat IL1b(Interleukin 1 Beta) ELISA Kit [elkbiotech.com]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Z-YVAD-FMK in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-YVAD-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-1.[1][2] Caspase-1 is a key inflammatory caspase that plays a crucial role in the innate immune response.[3][4] Its activation, typically within a multiprotein complex called the inflammasome, leads to the proteolytic processing and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[3][4][5][6] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[7][8][9]

Pyroptosis is distinct from apoptosis, a non-inflammatory, programmed cell death pathway.[10][11] While apoptosis is characterized by cell shrinkage and the formation of apoptotic bodies, pyroptosis involves cell swelling and lysis, releasing cellular contents and pro-inflammatory mediators.[7][11][12]

Due to its specific inhibition of caspase-1, this compound is an invaluable tool for studying the mechanisms of inflammation, pyroptosis, and various associated diseases, including autoinflammatory disorders and atherosclerosis.[9] It is crucial to distinguish this compound from the pan-caspase inhibitor Z-VAD-FMK, which blocks a broader range of caspases involved in apoptosis.[3][13][14][15]

Mechanism of Action

This compound is a synthetic peptide that mimics the caspase-1 cleavage site. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of caspase-1, leading to its irreversible inhibition.[1] This targeted inhibition allows researchers to specifically dissect the role of caspase-1 in complex biological systems.

Data Presentation: Quantitative Parameters for this compound Usage

The optimal working concentration and incubation time for this compound are cell-type and stimulus-dependent. The following table summarizes typical experimental parameters from various studies. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

| Parameter | Value | Notes |

| Working Concentration | 5 µM - 100 µM | The effective concentration can vary significantly between cell lines and the potency of the inflammatory stimulus.[1][2][16] A common starting point is 20 µM. |

| Incubation Time | 30 minutes - 24 hours | Pre-incubation for 30-60 minutes before applying the inflammatory stimulus is a common practice to ensure the inhibitor has entered the cells and is active.[17] |

| Solvent | DMSO (Dimethyl sulfoxide) | This compound is soluble in DMSO.[1][2] It is important to use fresh, high-quality DMSO to prepare stock solutions. |

| Stock Solution | 10 mM - 20 mM in DMSO | Prepare a concentrated stock solution in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17][18] |

| Final DMSO Concentration | < 0.1% (v/v) in cell culture medium | High concentrations of DMSO can be toxic to cells.[18] Ensure the final concentration in your experiment is as low as possible and include a vehicle control. |

Experimental Protocols

Protocol 1: Inhibition of Pyroptosis in Macrophages

This protocol describes how to use this compound to inhibit LPS and Nigericin-induced pyroptosis in bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

DMSO (vehicle control)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

ELISA kits for IL-1β and IL-18

-

Reagents for Western blotting (antibodies against caspase-1, GSDMD, IL-1β)

Procedure:

-

Cell Seeding: Seed BMDMs in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment:

-

Prepare a working solution of this compound in complete medium. A typical starting concentration is 20 µM.

-

Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate for 1 hour at 37°C and 5% CO2.

-

-

Inflammasome Activation:

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubate for 4 hours at 37°C and 5% CO2.

-

Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM.

-

Incubate for an additional 1-2 hours at 37°C and 5% CO2.

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant for LDH and cytokine analysis.

-

Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blotting.

-

-

Analysis:

-